

Hazards and toxicity of trifluoroacetic acid exposure.

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Compound of Interest

Compound Name: Trifluoroacetic acid

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An In-depth Technical Guide to the Hazards and Toxicity of **Trifluoroacetic Acid** for Researchers and Drug Development Professionals

Executive Summary

Trifluoroacetic acid (TFA), a halogenated carboxylic acid, is an indispensable reagent in pharmaceutical and biotechnology sectors, widely utilized in peptide synthesis, as a solvent, and as an ion-pairing agent in chromatography.[1][2][3] Despite its utility, its hazardous properties necessitate a thorough understanding for safe handling and risk assessment. TFA is a strong, corrosive acid that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[1][4][5][6][7] While its acute systemic toxicity is considered low to moderate, recent toxicological assessments have raised concerns regarding its long-term effects, particularly its potential for reproductive and developmental toxicity.[8][9][10] This guide provides a comprehensive technical overview of the hazards, toxicokinetics, and toxicological profile of TFA, presenting quantitative data, key experimental methodologies, and mechanistic pathways to inform researchers, scientists, and drug development professionals.

Physicochemical and Hazardous Properties

TFA is a colorless, volatile, and hygroscopic liquid with a pungent odor.[4][11] Its strong electron-withdrawing trifluoromethyl group makes it a much stronger acid than acetic acid.[4]

Property	Value	References
CAS Number	76-05-1	[11][12]
Molecular Formula	C ₂ HF ₃ O ₂	[12][13]
Molecular Weight	114.02 g/mol	[12][13]
Boiling Point	72.4 °C	[4]
Melting Point	-15.4 °C	[11]
Vapor Pressure	107 mbar @ 25 °C	[12][13]
Density	1.535 g/cm ³	[4]
pKa	0.23	[14]
Water Solubility	Miscible	[12][13]
Flash Point	Non-combustible	[6]

Hazard Identification and Emergency Response

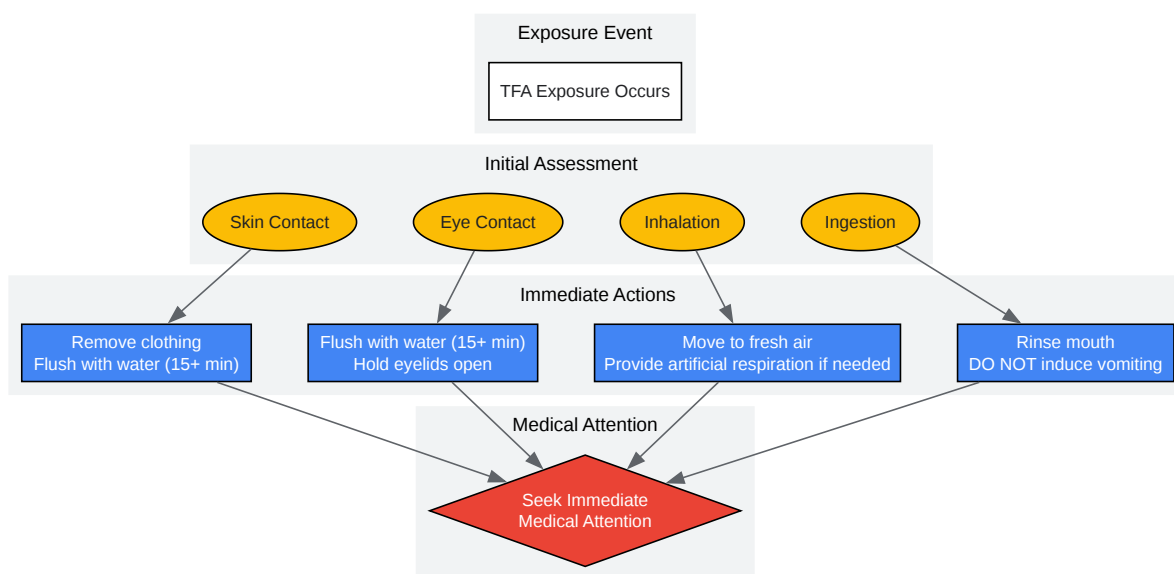
The primary hazard associated with TFA is its corrosivity.[5][6] It is classified as a substance that causes severe skin burns and eye damage.[7][12][15] Vapors are harmful if inhaled and can cause severe irritation and damage to the respiratory tract.[4][5][12]

First Aid Measures

Immediate action is critical following exposure.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][16]
- Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention as burns may be deep and heal poorly.[7][12][17]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

- Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the danger of perforation of the esophagus and stomach.[12][16] Seek immediate medical attention.



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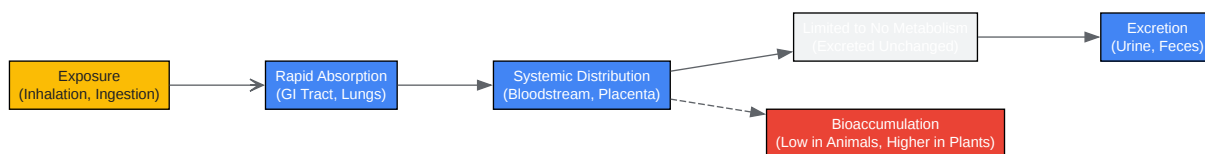
Diagram 1: Emergency First Aid Workflow for TFA Exposure.

Toxicokinetics: ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of TFA is crucial for assessing systemic risk.

- Absorption and Distribution: TFA is rapidly absorbed following ingestion.[18] It is distributed throughout the body and has been shown to cross the placenta.[18]
- Metabolism: TFA is chemically stable and is not significantly metabolized in mammalian systems.[14][19] It is a known major metabolite of the anesthetic halothane.[14][19]
- Excretion: It is primarily excreted unchanged in the urine and feces.[18][20] The elimination half-life in humans has been reported to be between 16 and 32 hours.[14][19][21]

- Bioaccumulation: Due to its high water solubility and low octanol/water partition coefficient, TFA does not bioaccumulate in fatty tissues.[14][20] However, there is evidence of bioaccumulation in terrestrial plants, which may be a route for human exposure.[10][11][22]



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Diagram 2: Toxicokinetics (ADME) Workflow for TFA.

Toxicological Profile

Acute Toxicity

TFA exhibits moderate acute toxicity via oral and inhalation routes. The primary effect is severe corrosion.

Endpoint	Species	Route	Value	References
LD ₅₀	Rat	Oral	200 - 400 mg/kg	[13]
LC ₅₀	Rat	Inhalation	10 mg/L (2140 ppm) for 2 hours	[13][14][19]
LC ₅₀	Mouse	Inhalation	13.5 mg/L (2900 ppm) for 2 hours	[14][19]
LC ₅₀	Zebrafish	Aquatic	>1000 mg/L for 96 hours	[13]
EC ₅₀	Daphnia	Aquatic	55 mg/L for 24 hours	[13]

Chronic and Systemic Toxicity

Repeated or long-term exposure can lead to systemic effects.

- **Target Organs:** The liver and kidneys are identified as target organs for repeated exposure. [\[13\]](#)
- **Liver Effects:** Oral repeated dose studies in rats have shown that TFA can cause mild liver hypertrophy. [\[23\]](#) Biomarker analysis suggests that TFA is a weak peroxisome proliferator in rats, which is a potential mechanism for the observed liver effects. [\[23\]](#)

Genotoxicity and Carcinogenicity

Current evidence does not suggest that TFA is genotoxic or carcinogenic.

- **Mutagenicity:** TFA was found to be non-mutagenic in a series of Ames assays. [\[13\]](#)[\[14\]](#)[\[19\]](#)
- **Carcinogenicity:** It has not been classified as a carcinogen by major regulatory agencies, and studies have not found it to be carcinogenic. [\[4\]](#)[\[6\]](#)[\[13\]](#)

Reproductive and Developmental Toxicity

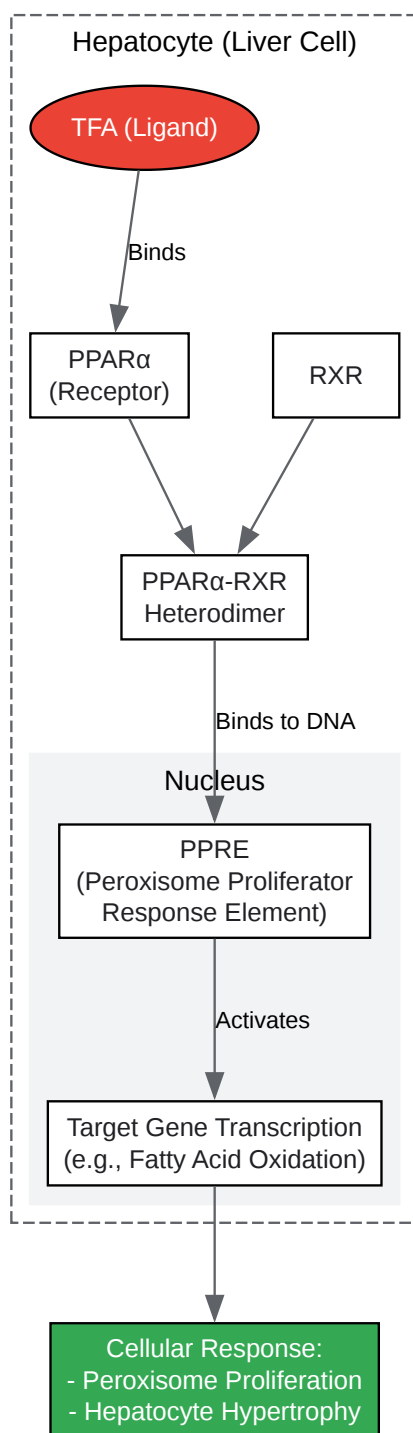
This is an area of emerging concern with conflicting historical and recent data.

- **Historical Data:** Earlier studies, often based on exposure to the TFA-metabolite halothane, did not indicate adverse reproductive or developmental effects. [\[14\]](#)[\[19\]](#)
- **Emerging Concerns:** In 2024, German authorities submitted a proposal to the European Chemicals Agency (ECHA) to classify TFA as "Presumed human reproductive toxicant" (Category 1B). [\[8\]](#)[\[10\]](#) This proposal is based on evidence of embryo-fetal developmental toxicity in rabbits and suggests the hazard statement H360Df: "May harm the unborn child. Suspected of damaging fertility." [\[8\]](#)[\[24\]](#)

Mechanisms of Toxicity

Peroxisome Proliferation-Activated Receptor (PPAR) Pathway

The liver hypertrophy observed in rodent studies is linked to the activation of PPAR α . [\[23\]](#) This pathway is a key regulator of lipid metabolism.



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Diagram 3: Simplified PPAR α Signaling Pathway for TFA-induced Liver Effects.

Key Experimental Protocols

Detailed methodologies are critical for interpreting toxicological data. Below are generalized protocols for key assays relevant to TFA's toxicological assessment, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in indicator strains of *Salmonella typhimurium* and *Escherichia coli*.
- Methodology:
 - Test Strains: Use several strains with different known mutations in the histidine (*Salmonella*) or tryptophan (*E. coli*) operon.
 - Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver homogenate) to detect metabolites that may be mutagenic.
 - Procedure: The test substance, bacterial culture, and (if applicable) S9 mix are combined. This mixture is either plated directly with a minimal top agar (plate incorporation method) or pre-incubated before plating (pre-incubation method).
 - Incubation: Plates are incubated for 48-72 hours at 37°C.
 - Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on a minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to a solvent control.

Prenatal Developmental Toxicity Study (OECD 414)

- Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the development of the embryo and fetus following exposure during gestation. This is relevant to the recent concerns about TFA.
- Methodology:

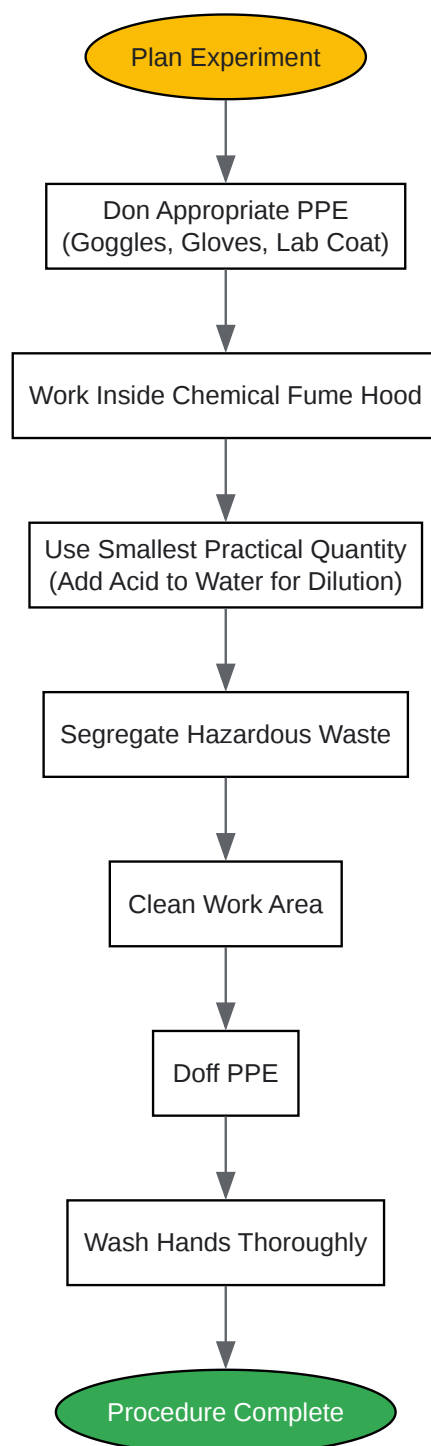
- Test System: Typically pregnant rodents (rats) or non-rodents (rabbits). Rabbits were the species noted in the German proposal for TFA.[\[8\]](#)[\[10\]](#)
- Procedure: Mated female animals are administered the test substance (e.g., by oral gavage) daily during the period of major organogenesis. At least three dose levels and a concurrent control group are used.
- Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
- Fetal Examination: Shortly before expected delivery, females are euthanized, and the uterine contents are examined. Endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. A substance is considered a developmental toxicant if it causes an increase in malformations, developmental variations, reduced fetal body weight, or embryo-fetal death.

Occupational Health and Safe Handling

Given TFA's high corrosivity and potential toxicity, strict adherence to safety protocols is mandatory.

- Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood to avoid inhalation of vapors and to contain any potential spills.[\[1\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[12\]](#)[\[16\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile for low volumes, change immediately upon contact), a lab coat, long pants, and closed-toe shoes.[\[1\]](#)[\[3\]](#)
- Handling: Use the smallest practical quantities. When diluting, always add acid to water, never the other way around, to control the exothermic reaction.[\[1\]](#)

- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container (not metal).[1][12] Store in an acid cabinet away from incompatible materials such as bases, oxidizing agents, and reducing agents.[12]



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Diagram 4: Safe Laboratory Handling Workflow for TFA.

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